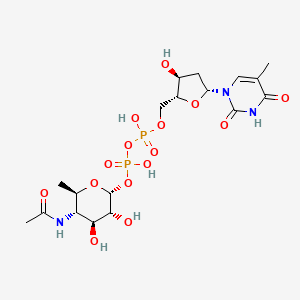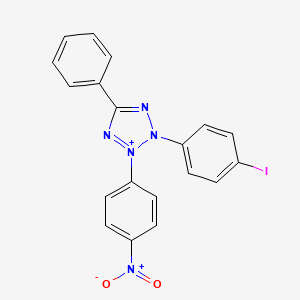
(R)-(-)-alpha-Phellandrene
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like (R)-(-)-alpha-phellandrene often involves intricate chemical reactions that take advantage of the molecule's reactive sites. For example, diastereoselective syntheses of bicyclo[3.2.1]oct-3-ene-2,8-diones through double carbonylation of this compound demonstrate advanced synthetic strategies to manipulate the molecule's structure for desired outcomes (Eilbracht, Hittinger, Kufferath, & Henkel, 1990).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its cyclic monoterpene framework, which contributes to its stability and reactivity. High-level ab initio MO calculations have shed light on the Gibbs energy of conformational isomers of this compound, providing insights into its stable conformations and the significance of CH/π hydrogen bonds in its structure (Takahashi et al., 2008).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its dynamic chemical properties. For instance, its interaction with ozone in the atmosphere leads to the formation of different ozonolysis products, highlighting its role in environmental chemistry and potential impact on air quality (Mackenzie-Rae et al., 2016).
Scientific Research Applications
Biological Activities and Applications
Alpha-phellandrene, a cyclic monoterpene, is found in several essential oils (EOs) and exhibits extensive biological activities. Research highlights its potential as a biopesticide, antimicrobial, and antitumoral agent. Essential oils with high alpha-phellandrene content, particularly from Anethum graveolens and Foeniculum vulgare, show significant biological functions, including antitumoral, antinociceptive, larvicidal, and insecticidal activities (Radice et al., 2022).
Impact on Immune Responses
Studies have shown alpha-phellandrene's influence on immune responses. In a leukemia mouse model, it was observed to enhance macrophage phagocytosis and natural killer cell activity, suggesting its potential for boosting immune system functions (Lin et al., 2014).
Antimicrobial and Anticandidal Activities
Research on the biotransformation of alpha-phellandrene has identified several metabolites with antimicrobial and anticandidal properties. This highlights its potential use in developing natural pharmaceutical substances with significant antibacterial and anticandidal effectiveness (İşcan et al., 2012).
Chemotherapeutic Potential
Alpha-phellandrene has demonstrated potential in cancer therapy. It induces autophagy in human liver tumor cells and affects the expression of genes associated with DNA damage and cell cycle in murine leukemia cells, suggesting its role in inducing apoptotic cell death and DNA repair mechanisms in cancer cells (Hsieh et al., 2015).
Applications in Organic Synthesis
In the field of organic synthesis, alpha-phellandrene has been utilized as a ligand in rhodium-catalyzed asymmetric conjugate addition reactions, indicating its utility in developing chiral compounds (Okamoto et al., 2008).
Potential in Pain Management
Alpha-phellandrene has shown antihyperalgesic and antidepressive actions in a neuropathic pain model. Its effects against mechanical hyperalgesia and depressive-like behavior suggest its utility in pain management (Piccinelli et al., 2015).
Transdermal Delivery in Gout Treatment
An ethosomal gel formulation of alpha-phellandrene has been developed for transdermal delivery in gout treatment. This formulation aims to improve skin compatibility and permeability, offering an effective alternative for oral use of the drug (Soba et al., 2020).
Genotoxicity Assessment
Alpha-phellandrene has been evaluated for its genotoxic impact using the Drosophila wing spot test. The findings suggest a need for further research to understand its genotoxicity better, especially given its widespread use (Mademtzoglou et al., 2011).
properties
IUPAC Name |
(5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDWXZKYODSOB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047053 | |
| Record name | (R)-alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | (R)-alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5000 mg/L @ 25 °C (exp) | |
| Record name | (R)-alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4221-98-1 | |
| Record name | (-)-α-Phellandrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phellandrene l-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)-, (5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (R)-alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-isopropyl-2-methylcyclohexa-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHELLANDRENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56UV8X65K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-[5-[(4-Hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine](/img/structure/B1214948.png)



![(5S)-3-acetyl-5-[(2S)-butan-2-yl]pyrrolidine-2,4-dione](/img/structure/B1214953.png)



![7-[4,6-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)oxan-3-yl]hept-5-enoic acid](/img/structure/B1214959.png)


